5alpha-Androst-16-en-3-one
Overview
Description
Mechanism of Action
Target of Action
5alpha-Androst-16-en-3-one, also known as androstenone, is a mammalian pheromone . It is found in high concentrations in the saliva of male pigs . The primary targets of this compound are the olfactory receptors in the nasal cavity of pigs, particularly females .
Mode of Action
Androstenone interacts with its targets by binding to the olfactory receptors, triggering a signal transduction pathway that leads to the perception of a specific smell . This smell can stimulate oestrous behaviour in female pigs .
Biochemical Pathways
It is known that the compound plays a role in the olfactory signal transduction pathway, which is responsible for the sense of smell .
Pharmacokinetics
It is known that the compound is present in the saliva of male pigs and can be exhaled by sexually excited boars .
Result of Action
The primary result of androstenone’s action is the stimulation of oestrous behaviour in female pigs . This is achieved through the perception of a specific smell, which is triggered by the binding of androstenone to olfactory receptors .
Action Environment
The action of androstenone can be influenced by various environmental factors. For instance, the concentration of androstenone in saliva can vary depending on the breed of the pig and the season . In one study, it was found that the concentration of androstenone was about 50 times higher in Göttingen minipig boars (GMB) than in German landrace boars (GLB), indicating a difference in salivary 16-androstene in these two pig breeds . Furthermore, the study suggested that a seasonal effect cannot be ruled out, as samples from GMB were obtained in the middle of the breeding season when sexual activity was highest, while GLB were collected at the end of the breeding season .
Biochemical Analysis
Biochemical Properties
5alpha-Androst-16-en-3-one is involved in several biochemical reactions, primarily as a pheromone. It interacts with various receptors and enzymes, influencing a wide array of biochemical processes. For instance, it binds to membrane-enriched fractions of olfactory epithelium in boars and rats, suggesting the presence of a glycoprotein binding protein . Additionally, it has been shown to affect oxytocin release in oestrous sows . These interactions highlight the compound’s role in modulating receptor activity and signal transduction pathways.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In pigs, it is known to stimulate oestrous behavior in females when exhaled by sexually excited boars . This compound influences cell signaling pathways, particularly those related to reproductive behavior. It also affects gene expression and cellular metabolism, as evidenced by its role in modulating oxytocin release . These cellular effects underscore the compound’s importance in reproductive and social behaviors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with receptors and enzymes. Its unique molecular configuration, with a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is crucial for these interactions . The compound modulates receptor activity and signal transduction pathways, influencing various biochemical processes. For example, it binds to olfactory receptors in the nasal epithelium, triggering a cascade of signaling events that lead to behavioral responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its concentration in saliva can fluctuate based on seasonal variations in gonadal function . Additionally, the compound’s stability and degradation over time can impact its long-term effects on cellular function. For instance, higher concentrations of this compound have been observed during the mating season, correlating with increased sexual activity in boars .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In pigs, higher concentrations of the compound in saliva have been associated with more potent stimulation of oestrous behavior in females . Excessive doses may lead to adverse effects, such as altered meat quality and sensory properties in pork . These findings highlight the importance of dosage in determining the compound’s effects on animal behavior and physiology.
Metabolic Pathways
This compound is involved in the steroidogenesis pathway, where it is synthesized and metabolized. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role as a pheromone also suggests its involvement in pathways related to chemical communication and signaling. Understanding these metabolic pathways is crucial for elucidating the compound’s broader biological functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, its presence in boar saliva and human sweat indicates its distribution in exocrine glands, where it can be exhaled or secreted . These transport and distribution mechanisms are essential for the compound’s role in chemical communication.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with olfactory receptors in the nasal epithelium suggests its localization in sensory cells involved in detecting pheromones . Understanding its subcellular localization is key to elucidating its molecular mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5A-androsta-16-ene-3-one can be synthesized through various chemical processes. One common method involves the use of 5α-reductase from Treponema denticola, which converts the 3-oxo-4-ene structure into 5α-reductase products . The compound can also be quantified in various fat tissues using gas chromatography-mass spectrometry (GC-MS) analyses .
Industrial Production Methods: In industrial settings, 5A-androsta-16-ene-3-one is often produced through biotechnological methods. For example, it can be derived from phytosterols using specific microbial strains that facilitate the conversion process .
Chemical Reactions Analysis
Types of Reactions: 5A-androsta-16-ene-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5A-androsta-16-ene-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: It is studied for its role as a pheromone in animal behavior and communication.
Medicine: Research explores its potential effects on human physiology and its role in certain medical conditions.
Industry: It is used in the production of pheromone-based products for animal husbandry and pest control.
Comparison with Similar Compounds
5A-androsta-16-ene-3α-ol (androstenol): This compound has a musk-like odor and is also a pheromone found in boar saliva.
5A-androsta-16-ene-3β-ol: Another related compound with similar pheromonal functions.
Uniqueness: 5A-androsta-16-ene-3-one is unique due to its distinct urine-like odor and its specific role in pheromonal communication in pigs. Its high concentration in the saliva of sexually excited boars makes it a potent stimulant for oestrous behavior in females .
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMLYAGWXSTQI-QYXZOKGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040965 | |
Record name | Androstenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Androst-16-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
371.00 to 372.00 °C. @ 760.00 mm Hg | |
Record name | 5alpha-Androst-16-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18339-16-7 | |
Record name | Androstenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androst-16-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-androst-16-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Androst-16-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 141 °C | |
Record name | 5alpha-Androst-16-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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